molecular formula C15H18N6O2 B11530471 (2Z)-3-(azepan-1-yl)-3-imino-2-[2-(4-nitrophenyl)hydrazinylidene]propanenitrile

(2Z)-3-(azepan-1-yl)-3-imino-2-[2-(4-nitrophenyl)hydrazinylidene]propanenitrile

Cat. No.: B11530471
M. Wt: 314.34 g/mol
InChI Key: KSQGLTFLYUNMBR-YNRUJBALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-(azepan-1-yl)-3-imino-2-[2-(4-nitrophenyl)hydrazinylidene]propanenitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azepane ring, an imino group, and a nitrophenyl hydrazinylidene moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(azepan-1-yl)-3-imino-2-[2-(4-nitrophenyl)hydrazinylidene]propanenitrile can be achieved through a multi-step process involving the formation of key intermediates. One common method involves the reaction of azepane with appropriate nitrile and hydrazine derivatives under controlled conditions. The reaction typically requires the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(azepan-1-yl)-3-imino-2-[2-(4-nitrophenyl)hydrazinylidene]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-3-(azepan-1-yl)-3-imino-2-[2-(4-nitrophenyl)hydrazinylidene]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azobenzenes: Compounds with similar structural motifs, known for their use as dyes and molecular switches.

    Hydrazones: Compounds with hydrazine-derived functional groups, used in various chemical and biological applications.

Uniqueness

(2Z)-3-(azepan-1-yl)-3-imino-2-[2-(4-nitrophenyl)hydrazinylidene]propanenitrile is unique due to its combination of an azepane ring and a nitrophenyl hydrazinylidene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C15H18N6O2

Molecular Weight

314.34 g/mol

IUPAC Name

(1Z)-2-(azepan-1-yl)-2-imino-N-(4-nitroanilino)ethanimidoyl cyanide

InChI

InChI=1S/C15H18N6O2/c16-11-14(15(17)20-9-3-1-2-4-10-20)19-18-12-5-7-13(8-6-12)21(22)23/h5-8,17-18H,1-4,9-10H2/b17-15?,19-14-

InChI Key

KSQGLTFLYUNMBR-YNRUJBALSA-N

Isomeric SMILES

C1CCCN(CC1)C(=N)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/C#N

Canonical SMILES

C1CCCN(CC1)C(=N)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.